2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide
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Overview
Description
The compound 2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide is a chemical entity that appears to be related to a class of compounds that exhibit biological activity, particularly in the context of anti-asthmatic properties. The structure of this compound suggests that it contains several functional groups, including an imidazole ring, a pyridazine ring, and a thioacetamide linkage, which may contribute to its activity.
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the provided papers, related compounds have been synthesized and evaluated for their biological activities. For instance, a series of novel (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides was synthesized, which shares the imidazo[1,2-b]pyridazine core with the compound . These related compounds were synthesized to investigate their potential as anti-asthmatic agents, indicating that the synthesis of such compounds is feasible and of interest in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of related compounds, such as the 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals a folded conformation around the methylene carbon atom of the thioacetamide bridge . This conformation is stabilized by an intramolecular hydrogen bond. Although the exact angles and conformation of this compound are not provided, it is likely that similar intramolecular interactions could be present, influencing the molecule's overall shape and possibly its biological activity.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
properties
IUPAC Name |
2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c1-16-2-6-18(7-3-16)24-21(28)14-29-22-11-10-20(25-26-22)17-4-8-19(9-5-17)27-13-12-23-15-27/h2-13,15H,14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFURNFVAWGYHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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